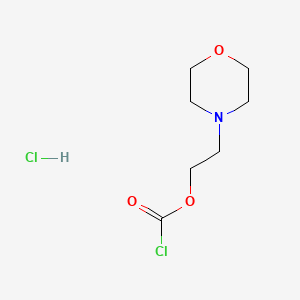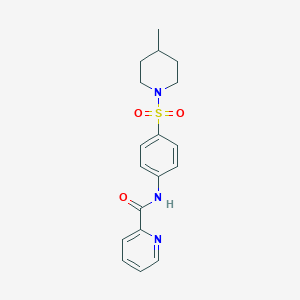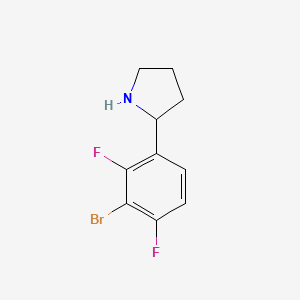
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine is a chemical compound characterized by a bromine and two fluorine atoms attached to a phenyl ring, which is further connected to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine typically involves the following steps:
Bromination and Fluorination: The starting material, 2,4-difluorobenzene, undergoes bromination to introduce the bromine atom at the 3-position.
Formation of Pyrrolidine Ring: The brominated and fluorinated benzene compound is then reacted with an appropriate amine source to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective reagents and optimizing reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the bromine atom to a more reactive species.
Reduction: Reduction reactions can reduce the fluorine atoms or other functional groups present in the compound.
Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromine can be converted to bromate (BrO3-) or other oxidized forms.
Reduction: Fluorine can be reduced to hydrogen fluoride (HF) or other reduced forms.
Substitution: Various substituted pyrrolidines can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes and interactions with biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound's reactivity and binding affinity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to specific receptors, modulating their activity and signaling pathways.
Comparación Con Compuestos Similares
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring. Similar compounds include:
2-(3-Bromo-2,4-difluorophenyl)pyridine: Similar structure but with a pyridine ring instead of pyrrolidine.
2-(3-Bromo-2,4-difluorophenyl)ethanol: Contains an ethanol group instead of pyrrolidine.
Propiedades
Fórmula molecular |
C10H10BrF2N |
|---|---|
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
2-(3-bromo-2,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10BrF2N/c11-9-7(12)4-3-6(10(9)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2 |
Clave InChI |
JZCSHGBSHMRPIP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=C(C(=C(C=C2)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


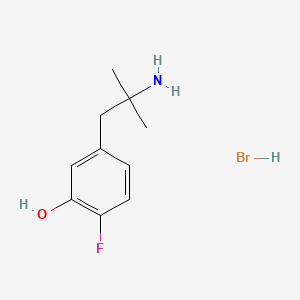
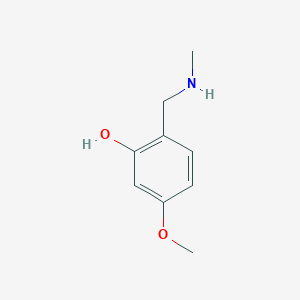
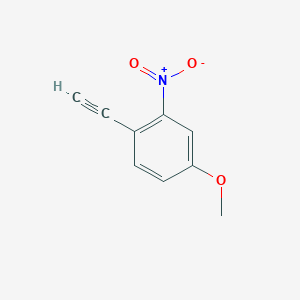
![rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid](/img/structure/B15317738.png)
![2-[3-(2,4-Difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride](/img/structure/B15317740.png)
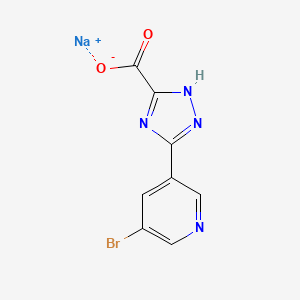
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine](/img/structure/B15317752.png)
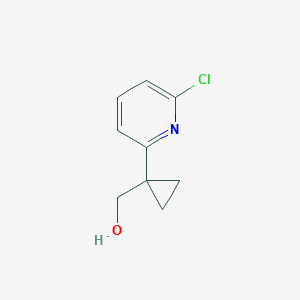
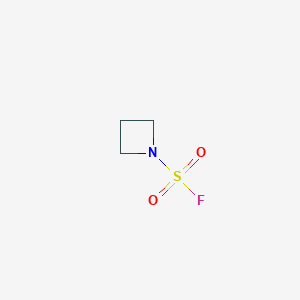
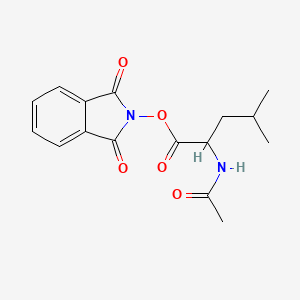
![13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene](/img/structure/B15317780.png)

